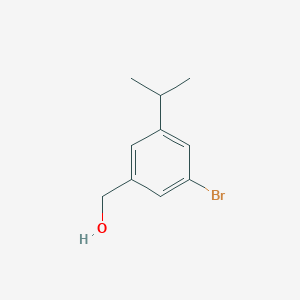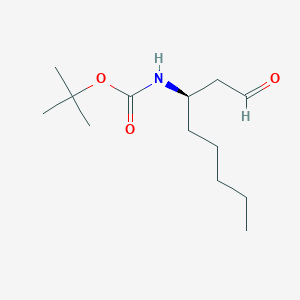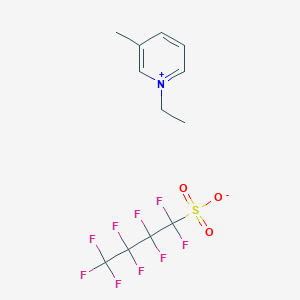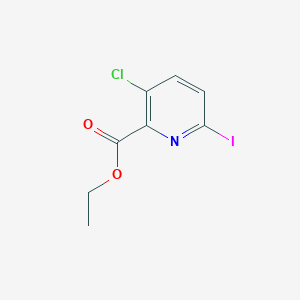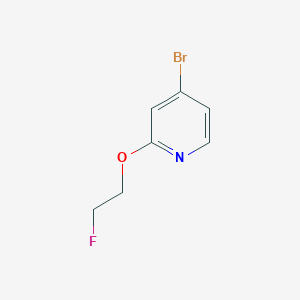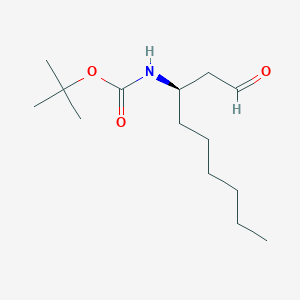
N-Boc-(+/-)-3-aminononanal; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminononanal (98%) is an organic compound that is used in many scientific and medical applications. It is a derivative of amino acids and is used in various forms of research and development.
Wirkmechanismus
N-Boc-(+/-)-3-aminononanal (98%) acts as an enzyme inhibitor, blocking the activity of certain enzymes. This inhibition is achieved through a process of covalent bonding between the amino acid and the enzyme. The covalent bond prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
N-Boc-(+/-)-3-aminononanal (98%) has several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, which can lead to an increase in the production of certain proteins and peptides. Additionally, it has been shown to increase the production of certain hormones, such as insulin and glucagon. Finally, it has been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-(+/-)-3-aminononanal (98%) has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it only requires a few steps. Additionally, it is relatively inexpensive and can be stored for a long period of time. However, it is important to note that it is a toxic compound and should be handled with care. Additionally, it can be difficult to obtain in large quantities, as it is not available commercially.
Zukünftige Richtungen
There are several potential future directions for the use of N-Boc-(+/-)-3-aminononanal (98%). One potential direction is its use as a reagent in the synthesis of peptides and proteins. Additionally, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to develop new methods for the synthesis of various compounds.
Synthesemethoden
N-Boc-(+/-)-3-aminononanal (98%) is synthesized through a process of hydrolysis, followed by a reaction with N-Boc-3-aminopropyl chloride. This reaction is conducted in an aqueous solution at room temperature. The reaction results in a product that is 98% pure.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-aminononanal (98%) is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various peptides and proteins, as a catalyst for the formation of peptide bonds, and as an inhibitor of enzymes. It is also used as an intermediate in the synthesis of amines, amino acids, and other compounds. Additionally, it is used in the synthesis of pharmaceuticals, cosmetics, and other products.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-oxononan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKPIHJWVLOSX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

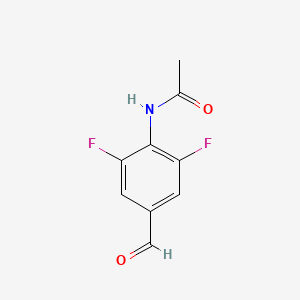
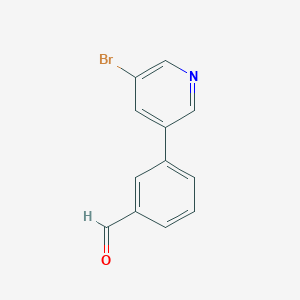

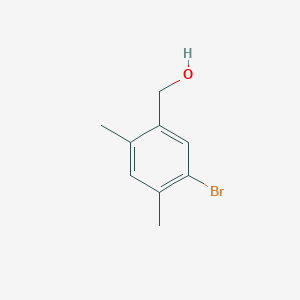
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)


